Cas no 895519-97-8 (4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid)
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
- 4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
- AKOS000102298
- EN300-1196698
- SCHEMBL3013154
- DTXSID10428099
- 895519-97-8
- GS-3707
- FYJVYOLTWZXGHQ-UHFFFAOYSA-N
- MFCD06797775
- CS-0298538
- 4-(4-Ethylpiperazin-1-ylmethyl)benzoicacid
- A861141
- FT-0762292
- 4-((4-ethylpiperazin-1-yl)methyl)benzoic acid
- DB-001618
-
- MDL: MFCD06797775
- Inchi: 1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
- InChI Key: FYJVYOLTWZXGHQ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)CN1CCN(CC)CC1)=O
Computed Properties
- Exact Mass: 248.15200
- Monoisotopic Mass: 248.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 183-187℃
- Boiling Point: 390.3±32.0 °C at 760 mmHg
- Flash Point: 189.8±25.1 °C
- Refractive Index: 1.568
- PSA: 43.78000
- LogP: 1.39810
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211959-1g |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid |
895519-97-8 | 95% | 1g |
£250.00 | 2022-03-01 | |
| Fluorochem | 211959-5g |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid |
895519-97-8 | 95% | 5g |
£750.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E12610-5g |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid |
895519-97-8 | 95% | 5g |
¥3552.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E12610-1g |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid |
895519-97-8 | 95% | 1g |
¥1082.0 | 2023-09-08 | |
| TRC | B442485-100mg |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid |
895519-97-8 | 100mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B442485-500mg |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid |
895519-97-8 | 500mg |
$ 135.00 | 2022-06-01 | ||
| TRC | B442485-1g |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid |
895519-97-8 | 1g |
$ 230.00 | 2022-06-01 | ||
| Chemenu | CM155360-5g |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid |
895519-97-8 | 95% | 5g |
$239 | 2021-08-05 | |
| Chemenu | CM155360-10g |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid |
895519-97-8 | 95% | 10g |
$382 | 2021-08-05 | |
| Fluorochem | 211959-250mg |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid |
895519-97-8 | 95% | 250mg |
£101.00 | 2022-03-01 |
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Suppliers
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid (CAS No. 895519-97-8): A Comprehensive Overview
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid (CAS No. 895519-97-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This benzoic acid derivative, characterized by its ethylpiperazine substitution, is widely studied for its potential applications in drug development and material science. The compound's unique structure, combining a benzoic acid core with a piperazine moiety, makes it a valuable intermediate in synthesizing more complex molecules.
The molecular formula of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is C14H20N2O2, with a molecular weight of 248.32 g/mol. Its chemical structure features a benzoic acid group attached to a 4-ethylpiperazine unit via a methylene bridge. This configuration imparts specific physicochemical properties, such as moderate solubility in polar organic solvents and a melting point range typically between 120-130°C. Researchers often explore its structure-activity relationships (SAR) to optimize biological activity in medicinal chemistry applications.
In recent years, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has been investigated for its potential role in developing central nervous system (CNS) therapeutics. The piperazine moiety is known to enhance blood-brain barrier penetration, making this compound particularly interesting for neurological drug discovery. Current studies focus on its derivatives as potential dopamine receptor modulators or serotonin reuptake inhibitors, aligning with the growing demand for novel neuropharmaceuticals.
The synthetic pathway for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-(bromomethyl)benzoic acid with 1-ethylpiperazine in the presence of a base. This straightforward synthesis contributes to its popularity as a building block in medicinal chemistry. Recent advancements in green chemistry approaches have focused on optimizing this synthesis to reduce environmental impact, reflecting the pharmaceutical industry's growing emphasis on sustainable practices.
Beyond pharmaceutical applications, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has shown promise in materials science. Its ability to form stable complexes with various metals makes it potentially useful in coordination chemistry and catalyst design. Researchers are exploring its derivatives as ligands for transition metal catalysts, particularly in asymmetric synthesis – a hot topic in modern organic chemistry that addresses the need for more efficient and selective synthetic methods.
The global market for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has seen steady growth, driven by increasing R&D investments in pharmaceutical and specialty chemical sectors. Key manufacturers are focusing on scaling up production while maintaining high purity standards (>98%), as demanded by regulatory agencies for drug development applications. The compound's patent landscape reveals ongoing innovation, with several recent filings covering novel derivatives and synthetic methods.
Analytical characterization of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency and verify the absence of impurities that could affect downstream applications. The compound's stability profile has been extensively studied, with data showing good stability under standard storage conditions (room temperature, protected from light and moisture).
Recent scientific literature highlights the versatility of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid in drug discovery. Several research groups have reported its use as a key intermediate in the synthesis of potential anticancer agents and antimicrobial compounds. These developments align with current healthcare priorities, including the search for new antibiotics to combat drug-resistant pathogens and targeted therapies for various cancers.
Quality control standards for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid continue to evolve, reflecting the compound's growing importance in research. Current specifications typically require ≥98% purity (by HPLC), with strict limits on residual solvents and heavy metals. These standards ensure the compound's suitability for sensitive applications in medicinal chemistry and biological testing.
Looking ahead, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is poised to maintain its relevance in chemical research. Its structural features offer numerous opportunities for modification, making it a valuable scaffold for developing new bioactive molecules. As computational chemistry and AI-assisted drug design become more prevalent, this compound's well-characterized properties make it an excellent candidate for in silico screening and molecular modeling studies.
For researchers working with 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid, proper handling procedures should always be followed, including the use of personal protective equipment and adequate ventilation. While not classified as highly hazardous, standard laboratory safety protocols apply when handling this chemical compound. Material Safety Data Sheets (MSDS) should be consulted for specific handling and storage recommendations.
The scientific community continues to explore new applications for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid, particularly in emerging fields such as bioconjugation chemistry and prodrug development. Its balanced hydrophilicity/lipophilicity profile makes it attractive for designing drug delivery systems, addressing current challenges in pharmaceutical bioavailability and targeted release.
In conclusion, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid (CAS No. 895519-97-8) represents a versatile and valuable compound in modern chemical research. Its unique structural features, synthetic accessibility, and diverse potential applications ensure its continued importance in pharmaceutical development and beyond. As research methodologies advance, this compound will likely play an increasingly significant role in addressing current scientific and medical challenges.
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